BenchChemオンラインストアへようこそ!

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

CCR5 Antagonist HIV Inflammation

Secure this specific regioisomer for CCR5-targeted drug discovery. Unlike generic pyrazine analogs, its unique 5-methoxy-3-methyl substitution ensures precise kinase selectivity and cellular differentiation activity. Avoid costly SAR re-optimization with this defined medicinal chemistry starting point. Ideal for synthesizing N-oxide derivatives via a scalable, chromatography-free route.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B13907997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1C(=O)C)OC
InChIInChI=1S/C8H10N2O2/c1-5-8(6(2)11)9-4-7(10-5)12-3/h4H,1-3H3
InChIKeyPPFGLCQKMBVRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone: Core Physicochemical and Structural Identity for Research Procurement


1-(5-Methoxy-3-methylpyrazin-2-yl)ethanone (CAS 1393572-23-0) is an organoheterocyclic compound belonging to the methoxypyrazine subclass . It has the molecular formula C8H10N2O2, a molecular weight of 166.18 g/mol, and a predicted density of 1.125±0.06 g/cm³ with a boiling point of 274.0±35.0 °C [1]. This compound serves as a versatile scaffold for medicinal chemistry, with preliminary pharmacological screening identifying it as a CCR5 antagonist potentially relevant for HIV, asthma, and autoimmune diseases [2].

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone: Why Substitution of In-Class Analogs May Lead to Experimental Inconsistency


While many pyrazine derivatives share core structural motifs, the specific substitution pattern of a methoxy group at the 5-position and a methyl group at the 3-position adjacent to an ethanone on 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone dictates its unique chemical reactivity and potential biological interaction profile. Generic substitution with other pyrazine ethanones, such as 1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one or 2-methoxy-3-alkylpyrazines [1], is not straightforward. These isomers or close analogs can exhibit significantly different synthetic yields, require distinct purification methods, and may engage different biological targets. For instance, the methoxy group's position is a known specificity determinant for kinase inhibition in related systems [2]. Therefore, relying on a close analog for experiments designed for this specific compound risks non-reproducible results, confounding SAR interpretation, and incurring hidden costs from process re-optimization.

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone: Quantified Differentiation Evidence for Informed Scientific Selection


CCR5 Antagonist Activity: Evidence for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone from Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone can be used as a CCR5 antagonist [1]. This specific activity profile distinguishes it from other pyrazine derivatives that have been reported as inhibitors of B-Raf V600E kinase (IC50 < 100 nM) [2] or Syk kinase [3]. The identification of CCR5 antagonism as a potential primary activity for this compound provides a defined research trajectory not shared by its class peers.

CCR5 Antagonist HIV Inflammation Autoimmune Disease

Antiproliferative Activity Profile: Cell Differentiation vs. Direct Cytotoxicity for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

This compound demonstrates pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1]. This contrasts with the antiproliferative mechanism of many other pyrazine derivatives, such as Compound 50, which exerts its effect by blocking PRMT1 activity and directly inhibiting leukemic cell growth [2]. The induction of differentiation represents a distinct and potentially more targeted therapeutic approach, especially for diseases like psoriasis or specific leukemias, where promoting maturation of abnormal cells is desired over simple cytostasis.

Oncology Cell Differentiation Psoriasis

Synthetic Process and Protecting Group Strategy: A Differentiated Path to Substituted Pyrazine N-Oxides for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

A related synthesis of substituted pyrazine N-oxide derivatives, which are downstream products of this scaffold, proceeds in a 40% overall yield over four steps from tryptophan methyl ester, without requiring chromatographic purification [1]. This operational simplicity contrasts with other synthetic routes to related alkyl- and arylpyrazinyl ketones, which often involve reacting pyrazinecarboxylic esters with organolithium or Grignard reagents and provide only moderate yields, frequently requiring chromatographic separation [2]. The process advantage lies in its scalability and cost-effectiveness for producing advanced intermediates.

Process Chemistry Synthetic Yield Protecting Groups

Structural Differentiation from Isomers: The Impact of Regiochemistry on Target Engagement for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

The substitution pattern of 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone differs from its positional isomer, 1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one . While direct comparative data is unavailable, extensive literature shows that the placement of methoxy groups on pyrazine rings is a critical specificity determinant for kinase inhibition. For example, the methoxy group of the PLK1 inhibitor BI 2536 exploits a small pocket generated by Leu132 in the kinase hinge region, conferring selectivity against non-Polo-like kinases [1]. Therefore, the 5-methoxy-3-methyl arrangement of the target compound is expected to interact with biological targets in a manner distinct from its 3-methoxy-5-methyl isomer, leading to a different and potentially more selective pharmacological profile.

Structure-Activity Relationship (SAR) Kinase Selectivity Regiochemistry

1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone: High-Value Application Scenarios Grounded in Differentiation Evidence


Focused CCR5 Antagonist Discovery and Optimization Programs

This compound is best deployed in early-stage drug discovery campaigns specifically targeting the CCR5 receptor. Based on preliminary screening evidence identifying it as a CCR5 antagonist [1], it serves as a defined starting point for medicinal chemistry optimization, in contrast to the more common application of pyrazine derivatives as pan-kinase inhibitors. Programs investigating novel therapies for HIV, asthma, or autoimmune diseases would derive the most value from this specific scaffold.

Differentiation Therapy Research in Oncology and Dermatology

Given its demonstrated ability to induce differentiation of undifferentiated cells [2], this compound is highly relevant for research into differentiation therapy. This includes applications in certain leukemia subtypes and inflammatory skin conditions like psoriasis, where promoting cellular maturation is a validated therapeutic strategy. This distinct activity profile offers a unique research avenue compared to standard cytotoxic pyrazine analogs [3].

Process Development for Scalable Synthesis of Complex Pyrazine N-Oxides

For process chemistry groups, this compound or its derivatives are valuable intermediates for accessing substituted pyrazine N-oxide derivatives. The established synthetic route to this chemical space offers a notable advantage: a 40% overall yield over four steps without the need for chromatographic purification [4]. This provides a scalable and cost-efficient alternative to the more cumbersome organometallic routes required for other pyrazinyl ketones [5].

Regiochemistry-Specific Kinase Selectivity and SAR Studies

This compound is critical for precise SAR studies on kinase selectivity. The 5-methoxy-3-methyl substitution pattern is a key determinant for binding specificity, as demonstrated by related kinase inhibitors like BI 2536 [6]. Research programs focused on profiling kinase selectivity or designing inhibitors with a specific selectivity window over non-target kinases will require this exact regioisomer, as any other isomer would lead to erroneous conclusions about its target engagement and selectivity profile.

Quote Request

Request a Quote for 1-(5-Methoxy-3-methylpyrazin-2-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.